molecular formula C22H26N4O4 B11449305 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B11449305
M. Wt: 410.5 g/mol
InChI Key: AYVMFQWMEYXYQM-UHFFFAOYSA-N
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Description

4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is a complex organic compound with a unique structure that combines a quinazolinone core with a piperazine ring and an aldehyde functional group

Preparation Methods

The synthesis of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclocondensation reaction between a chalcone derivative and 5-aminotetrazole . This reaction is often carried out in ethanol as a solvent, using p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Condensation: The compound can participate in condensation reactions with various amines to form imines or Schiff bases.

Scientific Research Applications

4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors in the body, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar compounds to 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde include:

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C22H26N4O4/c1-14-21-18(24-22(23-14)26-8-6-25(13-27)7-9-26)10-15(11-19(21)28)17-5-4-16(29-2)12-20(17)30-3/h4-5,12-13,15H,6-11H2,1-3H3

InChI Key

AYVMFQWMEYXYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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